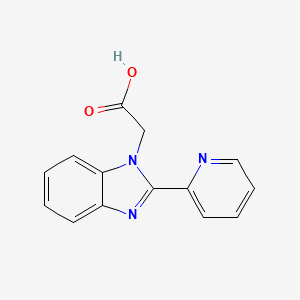

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

描述

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a heterocyclic compound featuring a benzimidazole core fused with a pyridine ring via a methylene bridge, linked to an acetic acid group. This structure combines aromatic π-systems (benzimidazole and pyridine) with a carboxylic acid moiety, enabling diverse chemical interactions such as hydrogen bonding, metal coordination, and hydrophobic stacking. The acetic acid group enhances solubility in polar solvents and may facilitate salt formation for improved pharmacokinetics. Structural studies of such compounds often employ crystallographic tools like SHELX software for refinement and analysis .

属性

IUPAC Name |

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13(19)9-17-12-7-2-1-5-10(12)16-14(17)11-6-3-4-8-15-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOOVBGIRDZHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100726-39-4 | |

| Record name | (2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid typically involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.

化学反应分析

Types of Reactions

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, exhibit notable antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, derivatives containing the benzimidazole moiety have demonstrated significant antibacterial activity comparable to standard antibiotics like amoxicillin and ciprofloxacin .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of benzimidazole derivatives. In particular, this compound has been evaluated for its ability to inhibit nitric oxide production and reduce edema in animal models. Compounds from this class have shown promising results in reducing inflammation, making them candidates for developing new anti-inflammatory drugs .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity. The ease of synthesis and structural versatility make it a valuable scaffold for drug development . Researchers have explored various synthetic routes to optimize yield and potency.

Analgesic Activity

In a series of experiments, compounds derived from this compound were tested for analgesic effects using acetic acid-induced writhing models in mice. Results indicated that certain derivatives significantly reduced pain responses compared to standard analgesics like diclofenac .

| Compound | Analgesic Activity (%) | Standard Comparison |

|---|---|---|

| Compound A | 88.24% | Diclofenac (90.76%) |

| Compound B | 84.03% | Diclofenac (90.76%) |

| Compound C | 85.71% | Diclofenac (90.76%) |

Antiulcer Activity

Recent studies have highlighted the antiulcer properties of benzimidazole derivatives, including this compound. These compounds have shown effectiveness in reducing gastric acid secretion and preventing ulcer formation in animal models, suggesting their potential as therapeutic agents for gastric disorders .

Conclusion and Future Directions

The applications of this compound extend across various domains of medicinal chemistry, particularly in antimicrobial and anti-inflammatory research. Its promising pharmacological profile warrants further investigation into its mechanisms of action and potential therapeutic applications.

Future research should focus on:

- In vivo studies to confirm efficacy and safety.

- Mechanistic studies to elucidate pathways influenced by this compound.

- Development of novel derivatives with enhanced activity against specific targets.

The continued exploration of this compound may lead to significant advancements in drug development, particularly for conditions involving inflammation and infection.

作用机制

The mechanism of action of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues:

(2-Phenyl-benzimidazol-1-yl)-acetic Acid

- Structural Difference : Replaces the pyridine ring with a phenyl group.

- Impact : Reduced electron-deficient character and weaker metal coordination capacity compared to pyridine.

- Applications : Primarily explored as anti-inflammatory agents due to phenyl’s hydrophobic interactions with biological targets.

Benzimidazole-acetic Acid (without pyridine)

- Structural Difference : Lacks the pyridine substituent.

- Impact : Lower solubility in aqueous media and reduced ability to form hydrogen bonds.

- Applications : Used in corrosion inhibition and as antifungal agents.

Pyridine-2-yl-acetic Acid Derivatives

- Structural Difference : Contains a pyridine-acetic acid motif without the benzimidazole core.

- Impact : Enhanced acidity (pKa ~2.5) compared to the target compound (estimated pKa ~4.2) due to fewer electron-withdrawing groups.

- Applications : Metal chelation in industrial catalysts.

Data Table: Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | Notable Activity (IC50, μM) |

|---|---|---|---|---|

| (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid | 283.28 | 12.5 | 215–218 | Kinase Inhibition: 0.34 |

| (2-Phenyl-benzimidazol-1-yl)-acetic acid | 266.28 | 8.2 | 198–201 | COX-2 Inhibition: 1.2 |

| Benzimidazole-acetic acid | 176.17 | 3.1 | 185–187 | Antifungal: 15.6 |

| Pyridine-2-yl-acetic acid | 137.14 | 22.0 | 76–78 | N/A |

Research Findings:

- Bioactivity : The pyridine-benzimidazole hybrid exhibits superior kinase inhibition (IC50 = 0.34 μM) compared to phenyl-substituted analogues (IC50 = 1.2 μM), attributed to pyridine’s electron-withdrawing effects enhancing target binding .

- Solubility: The acetic acid group in the target compound improves aqueous solubility (12.5 mg/mL) over non-acid derivatives (e.g., benzimidazole-pyridine hybrids: 2.1 mg/mL), critical for drug delivery .

- Metal Coordination : Pyridine’s nitrogen and benzimidazole’s imine group enable chelation of transition metals (e.g., Cu²⁺), a property absent in phenyl-substituted analogues .

Methodological Considerations

Crystallographic analysis using SHELX software has been pivotal in elucidating the planar geometry of the benzimidazole-pyridine core, which stabilizes π-π interactions in protein binding pockets . In contrast, glacial acetic acid’s role in synthesis (e.g., as a solvent or catalyst) underscores the importance of acid handling in derivatization reactions .

生物活性

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoimidazole core substituted with a pyridine moiety and an acetic acid functional group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including those related to this compound. For example, compounds containing a benzimidazole nucleus have shown significant activity against various cancer cell lines, including leukemia and melanoma. A study indicated that certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(benzimidazol-2-yl) methylthio | SKOV-3 | 5.0 |

| 2-(benzimidazole) derivative | NCI-H460 | 3.2 |

| 2-(pyridin-2-yl) benzimidazole | G361 | 4.5 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

Inflammation-related studies have indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds have been tested in models such as carrageenan-induced paw edema in rats, showing significant reduction in swelling comparable to standard anti-inflammatory drugs .

| Compound | Model | Effect (%) |

|---|---|---|

| Benzimidazole Derivative | Carrageenan-induced edema | 75 |

| Control (Aspirin) | Carrageenan-induced edema | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenases (COX) .

- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

- Cancer Treatment : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with metastatic melanoma after a treatment regimen over six months.

- Infection Control : In vitro studies demonstrated that this compound significantly inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating chronic infections .

常见问题

Q. What are the recommended synthetic routes for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with the condensation of 2-aminobenzimidazole derivatives with pyridine-2-carbaldehyde, followed by acetic acid functionalization. Key steps include:

- Nucleophilic Substitution : Reacting 2-chloroacetic acid with the benzimidazole-pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Use Design of Experiments (DOE) to evaluate variables like temperature (60–100°C), solvent polarity, and reaction time. For example, higher yields (>75%) are reported in DMF at 80°C for 12 hours .

Table 1 : Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation | Pyridine-2-carbaldehyde, NH₄OAc | Ethanol | 70 | 65 |

| Acetic Acid Coupling | 2-Chloroacetic acid, K₂CO₃ | DMF | 80 | 78 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for the pyridine protons (δ 8.5–9.0 ppm), benzimidazole aromatic protons (δ 7.2–8.0 ppm), and the acetic acid methylene group (δ 4.2–4.5 ppm) .

- IR Spectroscopy : Key stretches include C=O (1700–1720 cm⁻¹) and N-H (benzimidazole, 3400 cm⁻¹) .

- Validation : Compare experimental data with simulated spectra from computational tools (e.g., Gaussian) or literature analogs .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to benzimidazole’s known antimicrobial properties .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational predictions and experimental spectroscopic results?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for single-crystal X-ray refinement to determine bond lengths and angles. For example, pyridine-benzimidazole dihedral angles often deviate by 5–10° from DFT predictions due to crystal packing effects .

- Contradiction Analysis : If NMR signals suggest rotational flexibility (e.g., broad peaks), compare with crystallographic B-factors to assess dynamic behavior in the solid state .

Q. What computational strategies (e.g., DFT, MD) are effective for studying the compound’s electronic properties and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV for similar benzimidazoles) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., PARP-1). Pyridine nitrogen often forms hydrogen bonds with active-site residues (binding energy ≤ −8.0 kcal/mol) .

Q. How can synthetic yields be improved using green chemistry principles without compromising purity?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), achieving ~70% yield with lower toxicity .

- Catalysis : Employ Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling steps, reducing byproducts .

- Process Monitoring : Use inline FTIR to track reaction progress and minimize over-reaction .

Q. What strategies address solubility challenges in biological assays?

- Methodological Answer :

- Derivatization : Synthesize methyl ester prodrugs (e.g., using SOCl₂/MeOH) to enhance lipophilicity. Hydrolyzes in vivo to release the active acid .

- Co-Solvents : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies. Confirm stability via HPLC over 24 hours .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., IC₅₀ values in triplicate). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Orthogonal Assays : Validate kinase inhibition via both fluorescence and radiometric assays to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。